2-amino-6-tert-butyl-N-cyclopentyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of azomethine derivatives of this compound involves the interaction of aromatic aldehydes with 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in ethanol, monitored by thin-layer chromatography (TLC) and analyzed by high performance liquid chromatography (HPLC). This method has successfully optimized the synthesis conditions and developed an efficient analysis method for these pharmacologically active azomethine derivatives, achieving purity levels of more than 95% (С. Чиряпкин et al., 2021).
Molecular Structure Analysis
The molecular structure of these compounds has been confirmed through spectral characteristics, including infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data. These analytical techniques have provided clear evidence of the structural integrity of the synthesized compounds, validating their potential for further pharmacological evaluation (A. Amr et al., 2010).
Chemical Reactions and Properties
The reactivity of these compounds has been explored through various chemical reactions, revealing the influence of substituent groups on the condensation reaction's completeness. The formation of azomethine derivatives through condensation indicates a versatile reactivity that could be leveraged in designing compounds with specific biological activities (A. S. Youssef, 2009).
Physical Properties Analysis
The compounds exhibit remarkable solubility and stability, characteristics that are essential for pharmaceutical applications. The solvent-free synthesis methods and spectral linearity studies of similar compounds have provided insights into their physical properties, highlighting their potential for further development into therapeutic agents (G. Thirunarayanan & K. Sekar, 2013).
Chemical Properties Analysis
The chemical properties, including the reactivity towards different organic reagents and the subsequent formation of novel derivatives with potential antiarrhythmic, serotonin antagonist, and antianxiety activities, have been extensively studied. These studies offer a foundation for understanding the compound's versatile chemistry and its implications for medicinal chemistry (A. Amr et al., 2010).
Scientific Research Applications
Synthesis and Analysis
Azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, a related compound, have been studied for their potential in medicinal chemistry. These derivatives are precursors to biologically active compounds, and their synthesis and analysis, including high-performance liquid chromatography, suggest potential for cytostatic, antitubercular, and anti-inflammatory activities (Chiriapkin, Kodonidi, & Larsky, 2021).
Biological Activities
Several derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide have demonstrated antibacterial and antifungal activities. These compounds, through their structural properties, exhibit specific molecular conformations that contribute to their biological efficacy (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2005).
Antitumor Activity
New derivatives of this compound class have been synthesized and shown to possess significant antitumor effects. These findings indicate the potential of these compounds in the development of new cancer treatments (Ostapiuk, Frolov, & Matiychuk, 2017).
Potential in Drug Design
Research into the synthesis of related compounds has shown the potential for use in drug design, particularly in developing novel structures for pharmaceutical applications. This includes exploring the transformations of these compounds in various chemical reactions (Dzhavakhishvili, Gorobets, Musatov, Desenko, & Paponov, 2008).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-amino-6-tert-butyl-N-cyclopentyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2OS/c1-18(2,3)11-8-9-13-14(10-11)22-16(19)15(13)17(21)20-12-6-4-5-7-12/h11-12H,4-10,19H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQJNEMOSUOKMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NC3CCCC3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-6-tert-butyl-N-cyclopentyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
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